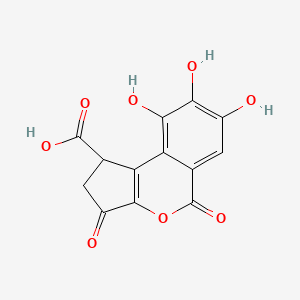

Brevifolincarboxylic acid

Beschreibung

This compound has been reported in Combretum indicum, Phyllanthus virgatus, and other organisms with data available.

Eigenschaften

IUPAC Name |

7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O8/c14-5-2-4-7(10(17)9(5)16)8-3(12(18)19)1-6(15)11(8)21-13(4)20/h2-3,14,16-17H,1H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJWMFPFMLRLMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(C1=O)OC(=O)C3=CC(=C(C(=C32)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Brevifolincarboxylic Acid: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevifolincarboxylic acid, a naturally occurring phenolic compound, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and antioxidant properties. This technical guide provides an in-depth overview of the primary natural sources of this compound and detailed methodologies for its extraction and isolation. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and development.

Natural Sources of this compound

This compound has been identified in a variety of plant species. The primary sources, along with the plant part in which the compound is found, are summarized below.

| Plant Species | Family | Plant Part(s) |

| Polygonum capitatum | Polygonaceae | Whole plant[1] |

| Phyllanthus urinaria | Phyllanthaceae | Whole plant |

| Euphorbia hirta | Euphorbiaceae | Aerial parts[2] |

| Geranium species | Geraniaceae | Not specified |

| Punica granatum (Pomegranate) | Lythraceae | Peel[3] |

| Duchesnea chrysantha | Rosaceae | Not specified[4][5] |

| Potentilla kleiniana | Rosaceae | Not specified |

| Combretum indicum | Combretaceae | Not specified |

| Phyllanthus virgatus | Phyllanthaceae | Not specified |

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves an initial extraction step followed by various chromatographic techniques for purification. The optimal method can vary depending on the plant matrix and the desired purity of the final product.

Extraction Techniques

1. Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-assisted extraction is an efficient method for extracting phenolic compounds from plant materials. The use of ultrasound enhances solvent penetration and mass transfer, leading to higher extraction yields in shorter times.

2. Maceration and Soxhlet Extraction

Conventional methods such as maceration and Soxhlet extraction using organic solvents like ethanol or methanol are also employed for the initial extraction of this compound.

Purification Techniques

1. High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that has been successfully applied for the separation and purification of this compound, particularly from Polygonum capitatum. This method avoids the use of solid stationary phases, thus minimizing irreversible adsorption of the sample.

2. Column Chromatography

Conventional column chromatography using silica gel or other stationary phases is a common method for the purification of this compound from crude extracts.

Experimental Protocols

This section provides detailed experimental protocols for the extraction and isolation of this compound from two prominent natural sources.

Isolation from Phyllanthus urinaria using Ultrasonic-Assisted Extraction

This protocol is based on the optimized parameters for the extraction of total phenolic compounds from Phyllanthus urinaria, which includes this compound.

Materials and Equipment:

-

Dried and powdered Phyllanthus urinaria plant material (80-mesh)

-

Ethanol

-

Deionized water

-

Ultrasonic bath (500 W, 53 kHz)

-

Vacuum oven

-

Pulverizer

-

Sealed glass bottles (10 mL)

-

Centrifuge

-

Spectrophotometer

Experimental Procedure:

-

Sample Preparation: Dry the fresh Phyllanthus urinaria plant material in a vacuum oven at 80°C for three days. Mill the dried plant material into a fine powder using a pulverizer and pass it through an 80-mesh sieve.

-

Extraction:

-

Weigh 0.2000 g of the plant powder and place it in a 10-mL sealed glass bottle.

-

Add the extraction solvent (47% ethanol in water) at a solid-liquid ratio of 1:63 (g/mL).

-

Place the sealed bottle in an ultrasonic bath.

-

Perform the extraction for 34 minutes.

-

-

Post-Extraction Processing:

-

After extraction, centrifuge the mixture to separate the supernatant from the plant debris.

-

The supernatant contains the crude extract of phenolic compounds, including this compound, and can be used for further purification or analysis.

-

Quantitative Data:

| Parameter | Optimal Value |

| Ultrasonic Time | 34 minutes |

| Ethanol Concentration | 47% |

| Solid-Liquid Ratio | 1:63 g/mL |

| Total Phenolic Yield | 9.59% |

Isolation from Polygonum capitatum using High-Speed Counter-Current Chromatography

This protocol describes the simultaneous isolation and purification of gallic acid and this compound from a crude extract of Polygonum capitatum.

Materials and Equipment:

-

Crude extract of Polygonum capitatum

-

Ethyl acetate

-

n-Butanol

-

Acetic acid

-

Deionized water

-

High-Speed Counter-Current Chromatograph (HSCCC)

-

HPLC system for analysis

Experimental Procedure:

-

Crude Extract Preparation: A detailed protocol for the initial extraction of the crude sample from Polygonum capitatum is required for a complete methodology. This typically involves solvent extraction of the dried plant material.

-

HSCCC Separation:

-

Solvent System: Prepare a biphasic solvent system composed of ethyl acetate-n-butanol-0.44% acetic acid in a ratio of 3:1:5 (v/v/v).

-

Mobile Phase: Use the aqueous phase of the solvent system as the mobile phase.

-

Flow Rate: Set the flow rate of the mobile phase to 2.0 mL/min.

-

Inject the crude extract into the HSCCC system.

-

Collect the fractions as they elute from the column.

-

-

Fraction Analysis and Purification:

-

Analyze the collected fractions using HPLC to identify those containing this compound.

-

Pool the fractions containing the pure compound and evaporate the solvent to obtain purified this compound.

-

Quantitative Data for HSCCC Separation:

| Parameter | Value |

| Solvent System | Ethyl acetate-n-butanol-0.44% acetic acid (3:1:5 v/v/v) |

| Mobile Phase | Aqueous phase |

| Flow Rate | 2.0 mL/min |

Experimental Workflows

Workflow for Ultrasonic-Assisted Extraction of this compound from Phyllanthus urinaria

References

The Biosynthesis of Brevifolincarboxylic Acid in Plants: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of brevifolincarboxylic acid, a significant plant-derived isocoumarin with notable therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the study of plant secondary metabolism and natural product synthesis.

Introduction

This compound is a member of the hydrolyzable tannin family, a class of polyphenolic secondary metabolites found in a variety of plant species, including Polygonum capitatum and Duchesnea chrysantha.[1][2] Its unique chemical structure, featuring a cyclopentenone ring fused to a pyran ring, has attracted considerable interest due to its diverse biological activities, including anticancer, anti-inflammatory, and α-glucosidase inhibitory effects. Understanding the biosynthetic origin of this complex molecule is crucial for its potential biotechnological production and the development of novel therapeutic agents.

This guide delineates the current understanding of the this compound biosynthesis pathway, starting from primary metabolism, proceeding through the well-established shikimate pathway, and branching into the specialized biosynthesis of hydrolyzable tannins. While the complete enzymatic cascade leading to this compound has not been fully elucidated in planta, this guide presents a plausible, evidence-based hypothetical pathway and provides detailed experimental protocols for its investigation.

The Core Biosynthetic Framework: From Shikimate to Gallotannins

The biosynthesis of this compound is intrinsically linked to the metabolism of hydrolyzable tannins. The foundational steps of this pathway are well-characterized and originate from primary metabolism.

The Shikimate Pathway: Genesis of Aromatic Precursors

The journey begins with the shikimate pathway, a central route in plants and microorganisms for the production of aromatic amino acids and other phenolic compounds.[3][4] The key precursor for gallic acid, the foundational unit of hydrolyzable tannins, is 3-dehydroshikimic acid .

Formation of Gallic Acid

Gallic acid is formed from 3-dehydroshikimic acid through the action of shikimate dehydrogenase (SDH) .[5] This enzymatic dehydrogenation is a critical branching point from the primary shikimate pathway towards the biosynthesis of hydrolyzable tannins.

The Gallotannin Pathway: Building the Core Structure

The subsequent steps involve the formation of progressively more complex galloylglucose esters:

-

Formation of β-Glucogallin: Gallic acid is first esterified with UDP-glucose to form 1-O-galloyl-β-D-glucose (β-glucogallin) . This reaction is catalyzed by a UDP-glucosyltransferase (UGT) .

-

Stepwise Galloylation: A series of galloyltransferase enzymes then catalyze the sequential addition of galloyl moieties to the glucose core, using β-glucogallin as the activated galloyl donor. This leads to the formation of di-, tri-, tetra-, and ultimately 1,2,3,4,6-penta-O-galloyl-β-D-glucose (pentagalloylglucose) , a key intermediate in the biosynthesis of more complex tannins.

Hypothetical Biosynthetic Pathway to this compound

The conversion of gallotannin precursors to the unique structure of this compound is not yet fully understood. Based on the chemical structure of this compound and known biochemical reactions, a plausible hypothetical pathway is proposed below. This pathway involves oxidative coupling and subsequent rearrangement of a galloyl moiety. A key intermediate is likely a dehydrohexahydroxydiphenic acid (DHHDP) ester, which can be formed by the oxidative coupling of two adjacent galloyl groups on a galloylglucose molecule.

A crucial insight comes from a study demonstrating the base-catalyzed rearrangement of geraniin, a dehydrohexahydroxydiphenic acid ester, to a this compound derivative. This suggests a similar transformation could occur enzymatically in plants.

The proposed pathway is as follows:

-

Oxidative Coupling: A laccase-like enzyme catalyzes the intramolecular C-C oxidative coupling of two adjacent galloyl residues on a precursor such as 1,2,3,4,6-pentagalloylglucose to form a dehydrohexahydroxydiphenoyl (DHHDP) ester.

-

Oxidative Dearomatization and Rearrangement: A specialized oxidase or dehydrogenase could then catalyze the oxidative dearomatization of one of the galloyl rings within the DHHDP moiety, leading to a reactive intermediate. This intermediate would then undergo a benzylic acid-type rearrangement, similar to the observed chemical conversion, to form the characteristic cyclopentenone ring of this compound.

-

Hydrolysis: Finally, a hydrolase would cleave the this compound moiety from the glucose core.

Quantitative Data

Currently, there is a lack of specific quantitative data for the enzymes and metabolites directly involved in the this compound biosynthetic pathway. However, data from related pathways in hydrolyzable tannin biosynthesis can provide valuable reference points for researchers.

Table 1: Michaelis-Menten Constants (Km) of Enzymes in Gallotannin Biosynthesis

| Enzyme | Substrate | Km (µM) | Source Organism |

|---|---|---|---|

| Shikimate Dehydrogenase | 3-Dehydroshikimic Acid | 30 - 150 | Various Plants |

| UDP-Glucosyltransferase | Gallic Acid | 50 - 200 | Quercus robur |

| UDP-Glucosyltransferase | UDP-Glucose | 100 - 500 | Quercus robur |

| β-Glucogallin-dependent Galloyltransferase | β-Glucogallin | 20 - 100 | Rhus typhina |

| Laccase | Pentagalloylglucose | 10 - 50 | Tellima grandiflora |

Note: These values are approximate and can vary depending on the specific enzyme isoform and assay conditions.

Experimental Protocols

To investigate the proposed biosynthetic pathway, a combination of enzyme assays, metabolite analysis, and molecular biology techniques is required.

General Workflow for Enzyme Characterization

Protocol for Shikimate Dehydrogenase (SDH) Assay

Principle: The activity of SDH is determined by monitoring the reduction of NADP+ to NADPH at 340 nm in the presence of shikimic acid.

Reagents:

-

100 mM Tris-HCl buffer, pH 8.5

-

10 mM Shikimic acid

-

2 mM NADP+

-

Enzyme extract

Procedure:

-

Prepare a reaction mixture containing 800 µL of Tris-HCl buffer, 100 µL of shikimic acid solution, and 50 µL of NADP+ solution.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the enzyme extract.

-

Immediately measure the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

Calculate the enzyme activity based on the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).

Protocol for Laccase-like Oxidase Assay

Principle: Laccase activity can be assayed using a variety of phenolic substrates. For the proposed pathway, pentagalloylglucose would be the natural substrate. A model substrate like syringaldazine can also be used for routine assays. The oxidation of syringaldazine results in a colored product that can be monitored spectrophotometrically.

Reagents:

-

100 mM Sodium acetate buffer, pH 5.0

-

1 mM Syringaldazine in methanol

-

Enzyme extract

Procedure:

-

Prepare a reaction mixture containing 900 µL of sodium acetate buffer and 50 µL of syringaldazine solution.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the enzyme extract.

-

Measure the increase in absorbance at 525 nm for 5-10 minutes.

-

Calculate the enzyme activity using the molar extinction coefficient of the oxidized syringaldazine product (65 mM⁻¹ cm⁻¹).

Metabolite Analysis by LC-MS

Principle: Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the separation, identification, and quantification of metabolites in complex plant extracts.

Sample Preparation:

-

Grind frozen plant material to a fine powder in liquid nitrogen.

-

Extract the powder with 80% methanol containing an internal standard (e.g., a commercially available stable isotope-labeled tannin).

-

Centrifuge the extract to remove cell debris.

-

Filter the supernatant through a 0.22 µm filter before LC-MS analysis.

LC-MS Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 30 minutes.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.

-

Detection: Full scan mode (m/z 100-1500) and targeted MS/MS analysis for specific precursors and products.

Conclusion and Future Directions

The biosynthesis of this compound represents a fascinating branch of hydrolyzable tannin metabolism. While the early steps of the pathway are well-established, the specific enzymes responsible for the formation of the unique cyclopentenone core remain to be identified and characterized. The hypothetical pathway presented in this guide provides a solid foundation for future research in this area.

Future efforts should focus on:

-

The isolation and functional characterization of the putative oxidase/dehydrogenase and hydrolase enzymes involved in the later stages of the pathway.

-

The use of transcriptomics and proteomics to identify candidate genes and enzymes in this compound-producing plants.

-

The application of metabolic engineering and synthetic biology approaches to reconstitute the pathway in a heterologous host for sustainable production.

Elucidating the complete biosynthetic pathway of this compound will not only advance our fundamental understanding of plant secondary metabolism but also open up new avenues for the production of this and other valuable natural products.

References

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. Tannin structural elucidation and quantitative ³¹P NMR analysis. 2. Hydrolyzable tannins and proanthocyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of hydrolyzable tannins and other phenolic compounds in emblic leafflower (Phyllanthus emblica L.) fruits by high performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Enzymology of gallotannin and ellagitannin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Brevifolincarboxylic Acid: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of brevifolincarboxylic acid, a phenolic compound with demonstrated therapeutic potential. Targeted at researchers, scientists, and professionals in drug development, this document outlines its chemical properties, biological activities, and the experimental protocols to assess its efficacy.

Core Compound Identification

CAS Number: 18490-95-4[1][2][3][4][5]

Molecular Formula: C₁₃H₈O₈

IUPAC Name: 7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylic acid

Synonyms: Brevifolin Carboxylic Acid, Brevifolic acid

Molecular Weight: 292.20 g/mol

Chemical Structure:

-

SMILES: O=C1OC2=C(C3=C1C=C(O)C(O)=C3O)C(C(O)=O)CC2=O

-

InChI: InChI=1S/C13H8O8/c14-5-2-4-7(10(17)9(5)16)8-3(12(18)19)1-6(15)11(8)21-13(4)20/h2-3,14,16-17H,1H2,(H,18,19)

Quantitative Biological Activity

This compound has been shown to exhibit a range of biological activities. The following table summarizes key quantitative data from various studies.

| Biological Activity | Target/Assay | IC₅₀ Value | Source Organism(s) | Reference(s) |

| α-Glucosidase Inhibition | α-Glucosidase | 323.46 μM | Duchesnea chrysantha, Polygonum capitatum | |

| Anticancer | PC-14 Lung Cancer Cells | 3.95 µg/ml | Duchesnea chrysantha | |

| Antioxidant | DPPH radical scavenging | 18.0 μM | Thonningia sanguinea | |

| Anti-inflammatory | LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages | 20 µM (concentration tested) | Not Applicable |

Experimental Protocols

This section details the methodologies for key experiments related to the biological activities of this compound.

α-Glucosidase Inhibition Assay

This protocol is designed to assess the inhibitory effect of this compound on α-glucosidase activity.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound

-

Phosphate buffer (100 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃, 0.1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 80 µL of phosphate buffer and 20 µL of α-glucosidase solution (0.01 mg/mL).

-

Add varying concentrations of this compound to the wells and incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of 5 mM pNPG to each well.

-

Incubate the mixture at 37°C for 60 minutes.

-

Stop the reaction by adding 2.5 mL of 0.1 M Na₂CO₃.

-

Measure the absorbance at 400 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Aryl Hydrocarbon Receptor (AhR) Inhibition Assay (Reporter Gene Assay)

This protocol determines the ability of this compound to inhibit the activation of the Aryl Hydrocarbon Receptor (AhR).

Materials:

-

H1L6.1c2 mouse hepatoma cells (containing a luciferase reporter gene under the control of AhR)

-

This compound

-

2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) or other AhR agonist

-

Cell culture medium

-

DMSO

-

96-well culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Culture H1L6.1c2 cells in 96-well plates until they reach the desired confluence.

-

Treat the cells with varying concentrations of this compound in the presence of a fixed concentration of an AhR agonist (e.g., TCDD). The final DMSO concentration should be kept low (e.g., 1%).

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for the expression of the luciferase reporter gene.

-

After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

The inhibitory effect of this compound is determined by the reduction in luciferase activity compared to cells treated with the agonist alone.

Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay in Macrophages

This protocol assesses the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

This compound

-

Cell culture medium (e.g., DMEM)

-

Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

96-well culture plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified period.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce nitric oxide production.

-

After incubation, collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

The amount of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to LPS-stimulated cells without the test compound.

Signaling Pathways and Experimental Workflows

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

This compound has been identified as an inhibitor of the Aryl Hydrocarbon Receptor (AhR). The canonical AhR signaling pathway is initiated by ligand binding, leading to the translocation of the AhR-ligand complex into the nucleus and subsequent transcription of target genes. The inhibitory action of this compound likely involves interference with this pathway.

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway and the inhibitory point of this compound.

NF-κB Signaling Pathway in Inflammation

A derivative of this compound, methyl brevifolincarboxylate, has been shown to attenuate inflammation by suppressing the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response.

Caption: Simplified NF-κB signaling pathway and the inhibitory action of a this compound derivative.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for screening natural products like this compound for biological activity.

Caption: General experimental workflow for the isolation and bioactivity screening of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Alpha-Amylase and Alpha-Glucosidase Enzyme Inhibition and Antioxidant Potential of 3-Oxolupenal and Katononic Acid Isolated from Nuxia oppositifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:18490-95-4 | Chemsrc [chemsrc.com]

- 4. protocols.io [protocols.io]

- 5. caymanchem.com [caymanchem.com]

Brevifolincarboxylic Acid: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevifolincarboxylic acid, a naturally occurring phenolic compound, has garnered significant attention within the scientific community for its diverse and potent biological activities. Isolated from various plant species, including Duchesnea chrysantha and Polygonum capitatum, this molecule has demonstrated promising anticancer, anti-inflammatory, antioxidant, and α-glucosidase inhibitory properties.[1][2] This technical guide provides an in-depth overview of the biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to support further research and drug development efforts.

Quantitative Biological Activity Data

The following tables summarize the key quantitative data on the biological activities of this compound, providing a clear comparison of its efficacy across different assays.

| Activity | Assay/Cell Line | IC50 Value | Reference |

| Anticancer | PC-14 (Human Lung Cancer) | 3.95 µg/mL | [3] |

| Anticancer | MKN45 (Human Gastric Adenocarcinoma) | Dose-dependent inhibition (0.5-50 µg/mL) | [1] |

| Antioxidant | DPPH Radical Scavenging | 18.0 µM | [4] |

| Enzyme Inhibition | α-glucosidase | 323.46 µM |

| Activity | Assay/Cell Line | Concentration | Effect | Reference |

| Anti-inflammatory | RAW 264.7 Macrophages | 20 µM | Reduction of LPS-induced nitric oxide (NO) production | |

| Receptor Inhibition | Aryl Hydrocarbon Receptor (AhR) | - | Marked inhibitory effects on TCDD-induced activation | |

| Metabolic Regulation | C2C12 Myotubes | 0.5-10 µg/mL | Restores reduced glucose uptake activity caused by free fatty acids | |

| Antibacterial | Salmonella enteritidis, Salmonella typhimurium, Salmonella abony | - | Moderate antibacterial activity |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and advancement of research on this compound.

Anticancer Activity - Cell Proliferation Assay

-

Cell Lines: PC-14 (human lung adenocarcinoma), MKN45 (human gastric adenocarcinoma).

-

Methodology:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.

-

The cells are treated with the different concentrations of this compound (e.g., 0.5-50 µg/mL) and incubated for a specified period (e.g., 4 days).

-

Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This involves adding MTT solution to each well, incubating to allow for the formation of formazan crystals by viable cells, and then dissolving the crystals in a solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

-

Anti-inflammatory Activity - Nitric Oxide (NO) Production Assay

-

Cell Line: RAW 264.7 (murine macrophage).

-

Methodology:

-

RAW 264.7 cells are seeded in 96-well plates and cultured until they reach a suitable confluence.

-

The cells are pre-treated with this compound at a specific concentration (e.g., 20 µM) for a short period.

-

Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

After an incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

The Griess reagent is added to the supernatant, and the absorbance is measured at approximately 540 nm.

-

The amount of NO produced is determined by comparison with a standard curve of sodium nitrite. A reduction in NO levels in the presence of this compound indicates its anti-inflammatory effect.

-

Antioxidant Activity - DPPH Radical Scavenging Assay

-

Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, thus neutralizing it and causing a color change from purple to yellow.

-

Methodology:

-

A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

Different concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance of the solution is measured at the wavelength of maximum absorbance for DPPH (around 517 nm).

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.

-

Enzyme Inhibition - α-Glucosidase Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates into glucose.

-

Methodology:

-

The α-glucosidase enzyme solution is prepared in a suitable buffer (e.g., phosphate buffer).

-

This compound at various concentrations is pre-incubated with the α-glucosidase solution.

-

The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to start the reaction.

-

The reaction mixture is incubated for a specific period at a controlled temperature.

-

The reaction is stopped by adding a basic solution (e.g., sodium carbonate).

-

The amount of p-nitrophenol released by the enzymatic reaction is quantified by measuring the absorbance at 405 nm.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

-

Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms of this compound are still under investigation, its biological activities suggest interactions with key cellular signaling pathways. A related compound, Methyl Brevifolincarboxylate, has been shown to exert its effects through the AMPK/NF-κB signaling pathway. This provides a plausible model for the anti-inflammatory and metabolic regulatory effects of this compound.

Potential Involvement of the AMPK/NF-κB Signaling Pathway

The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis, while the nuclear factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses. The interplay between these two pathways is crucial in modulating inflammation and metabolism.

References

Brevifolincarboxylic Acid: A Technical Guide to its α-Glucosidase Inhibition Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the α-glucosidase inhibition properties of brevifolincarboxylic acid. The document is designed to furnish researchers, scientists, and professionals in drug development with the essential data and methodologies for studying this compound.

Quantitative Inhibition Data

This compound has been identified as an inhibitor of α-glucosidase. The following table summarizes the currently available quantitative data on its inhibitory activity.

| Compound | Target Enzyme | IC50 Value (μM) | Type of Inhibition | Inhibition Constant (Ki) | Reference |

| This compound | α-Glucosidase | 323.46[1][2] | Not Reported | Not Reported | Liu M, et al. (2019)[1][2] |

Note: The type of inhibition and the inhibition constant (Ki) for this compound have not been reported in publicly available scientific literature abstracts. This information is likely detailed in the full-text publication by Liu M, et al., Phytochemical Analysis, 2019.

Mechanism of α-Glucosidase Inhibition

α-Glucosidase inhibitors function by competitively and reversibly inhibiting α-glucosidase enzymes in the brush border of the small intestine. These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By delaying carbohydrate digestion, these inhibitors effectively reduce the rate of glucose absorption and consequently lower postprandial blood glucose levels.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

The following is a detailed methodology for a standard in vitro α-glucosidase inhibition assay, based on commonly cited protocols. This can be adapted for the study of this compound.

3.1. Materials and Reagents

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound

-

Acarbose (positive control)

-

Sodium phosphate buffer (e.g., 100 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

3.2. Preparation of Solutions

-

Enzyme Solution: Prepare a stock solution of α-glucosidase in sodium phosphate buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.

-

Substrate Solution: Dissolve pNPG in sodium phosphate buffer to a final concentration of 1 mM.

-

Inhibitor Solutions: Dissolve this compound and acarbose in DMSO to prepare stock solutions. Further dilute with sodium phosphate buffer to obtain a range of desired concentrations.

-

Stop Solution: Prepare a 0.2 M solution of sodium carbonate in deionized water.

3.3. Assay Procedure

-

Add 50 µL of sodium phosphate buffer to each well of a 96-well microplate.

-

Add 10 µL of the inhibitor solution (this compound or acarbose) at various concentrations to the respective wells. For the control well, add 10 µL of the buffer solution.

-

Add 20 µL of the α-glucosidase enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Terminate the reaction by adding 100 µL of the sodium carbonate stop solution.

-

Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

3.4. Data Analysis

The percentage of α-glucosidase inhibition is calculated using the following formula:

% Inhibition = [ (A_control - A_sample) / A_control ] * 100

Where:

-

A_control is the absorbance of the control (enzyme and substrate without inhibitor).

-

A_sample is the absorbance of the reaction with the inhibitor.

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

3.5. Kinetic Parameter Determination

To determine the type of inhibition (competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki), further experiments are required. This involves measuring the initial reaction velocities at various substrate (pNPG) concentrations in the presence of different fixed concentrations of the inhibitor. The data is then plotted using methods such as the Lineweaver-Burk or Dixon plots.

Conclusion

This compound demonstrates inhibitory activity against α-glucosidase with a reported IC50 value of 323.46 μM.[1] This technical guide provides a foundational understanding and a detailed experimental protocol to facilitate further research into its inhibitory properties. A complete kinetic analysis, including the determination of the inhibition type and Ki value, is crucial for a thorough understanding of its mechanism of action and potential as a therapeutic agent. Researchers are encouraged to consult the primary literature for more specific details on the experimental conditions used to determine the reported IC50 value.

References

The Antioxidant Capacity of Brevifolincarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevifolincarboxylic acid, a naturally occurring phenolic compound, has garnered attention for its potential therapeutic properties, including its antioxidant capacity. This technical guide provides an in-depth overview of the current understanding of this compound's ability to counteract oxidative stress. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes potential molecular pathways to serve as a comprehensive resource for researchers in drug discovery and development.

This compound has demonstrated notable radical scavenging activity in various in vitro assays and has been shown to possess significant reactive oxygen species (ROS) scavenging capabilities in cellular models.[1] Its antioxidant potential is a key area of investigation for its therapeutic applications.

In Vitro Antioxidant Capacity

The antioxidant activity of this compound has been quantified using several standard assays. The available data from these studies are summarized below.

Radical Scavenging Activity

This compound has been evaluated for its ability to directly scavenge free radicals, a key mechanism of antioxidant action.

| Assay | IC50 Value (µM) | Source |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging | 18.0 | [2] |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging | Data not available | |

| Superoxide Radical Scavenging | Data not available | |

| Hydroxyl Radical Scavenging | Data not available |

Note: The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals.

One study also reported that this compound exhibited moderate antioxidant activity in a TLC-DPPH image processing procedure, providing qualitative support for its radical scavenging properties.[3]

Cellular Antioxidant Activity

In a cellular context, this compound has been shown to have significant ROS scavenging activity in C2C12 myotubes.[1] However, quantitative data from cellular antioxidant activity (CAA) assays are not currently available in the public domain.

Effect on Antioxidant Enzymes

The impact of this compound on the activity of key antioxidant enzymes, such as catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx), has not been reported in the available scientific literature.

Mechanisms of Antioxidant Action

The antioxidant effects of this compound are likely mediated through multiple mechanisms, including direct radical scavenging and modulation of cellular signaling pathways involved in the oxidative stress response.

Direct Radical Scavenging

As a phenolic compound, this compound can donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation. The demonstrated DPPH radical scavenging activity supports this mechanism.[2]

Modulation of Signaling Pathways

Aryl Hydrocarbon Receptor (AhR) Interaction:

This compound is known to have an inhibitory effect on the aryl hydrocarbon receptor (AhR). The AhR pathway is intricately linked with oxidative stress. Activation of AhR by certain ligands can lead to the generation of reactive oxygen species (ROS), in part through the induction of cytochrome P450 enzymes like CYP1A1. By inhibiting AhR, this compound may mitigate this source of oxidative stress.

Potential Crosstalk with the Keap1-Nrf2 Pathway:

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets Nrf2 for degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes, including those for antioxidant enzymes. There is known crosstalk between the AhR and Nrf2 pathways. While direct modulation of the Keap1-Nrf2 pathway by this compound has not been demonstrated, its interaction with AhR suggests a potential indirect influence.

Experimental Protocols

The following are generalized protocols for the key in vitro antioxidant assays mentioned in this guide. Researchers should optimize these protocols based on their specific experimental conditions and laboratory standards.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of this compound in a suitable solvent.

-

In a microplate, add a fixed volume of each sample dilution to the wells.

-

Add an equal volume of the DPPH solution to each well.

-

Include a control with the solvent instead of the sample.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at approximately 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

Procedure:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of this compound.

-

Add a small volume of each sample dilution to a fixed volume of the diluted ABTS•+ solution.

-

Incubate for a specified time (e.g., 6 minutes).

-

Measure the decrease in absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

Superoxide Radical Scavenging Assay (NBT Method)

This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.

Procedure:

-

Generate superoxide radicals using a system such as the phenazine methosulfate-NADH (PMS-NADH) system in a buffer (e.g., Tris-HCl buffer, pH 8.0).

-

Prepare a reaction mixture containing NBT, NADH, and the sample at various concentrations.

-

Initiate the reaction by adding PMS.

-

Incubate at room temperature for a specified time (e.g., 5 minutes).

-

Measure the absorbance at 560 nm. The inhibition of NBT reduction to formazan indicates superoxide scavenging activity.

-

Calculate the percentage of scavenging and the IC50 value.

Hydroxyl Radical Scavenging Assay (Deoxyribose Method)

This assay measures the ability of an antioxidant to compete with deoxyribose for hydroxyl radicals generated by a Fenton-like reaction.

Procedure:

-

Prepare a reaction mixture containing deoxyribose, a phosphate buffer, FeCl3, EDTA, H2O2, ascorbic acid, and the sample at various concentrations.

-

Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction and induce color development by adding trichloroacetic acid (TCA) and thiobarbituric acid (TBA).

-

Heat the mixture (e.g., at 95°C for 15 minutes) to develop a pink chromogen.

-

Measure the absorbance at 532 nm. The inhibition of deoxyribose degradation indicates hydroxyl radical scavenging.

-

Calculate the percentage of inhibition and the IC50 value.

Conclusion

This compound demonstrates promising antioxidant potential, primarily evidenced by its direct DPPH radical scavenging activity. Its interaction with the aryl hydrocarbon receptor suggests a plausible mechanism for mitigating oxidative stress at a cellular level, potentially through crosstalk with key antioxidant response pathways like Keap1-Nrf2.

However, a comprehensive understanding of its antioxidant capacity is currently limited by the lack of quantitative data for several key in vitro and cellular assays, including ABTS, superoxide, and hydroxyl radical scavenging, as well as its effects on major antioxidant enzymes.

Further research is warranted to fully elucidate the antioxidant profile of this compound. Specifically, quantitative assessments in a broader range of antioxidant assays and mechanistic studies to confirm its influence on the Keap1-Nrf2 pathway are crucial next steps. Such data will be invaluable for the continued development of this compound as a potential therapeutic agent for conditions associated with oxidative stress.

References

Unveiling the Anticancer Potential of Brevifolincarboxylic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevifolincarboxylic acid, a phenolic compound isolated from the plant Duchesnea chrysantha, has emerged as a molecule of interest in oncology research due to its demonstrated cytotoxic effects against various cancer cell lines.[1][2] As a naturally derived compound, it represents a promising starting point for the investigation and development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the current state of knowledge regarding the anticancer properties of this compound, with a focus on its cytotoxic activity, putative mechanisms of action, and the experimental methodologies used for its evaluation. While direct mechanistic studies on this compound are limited, this paper will also explore the activities of structurally related compounds to infer potential signaling pathways that may be involved in its anticancer effects.

Quantitative Data on Cytotoxic Activity

The primary evidence for the anticancer properties of this compound stems from in vitro cytotoxicity assays. The compound has shown significant inhibitory effects on the proliferation of human lung and gastric adenocarcinoma cell lines.[1] All available quantitative data is summarized in the table below for clear comparison.

| Compound | Cell Line | Cancer Type | Metric | Value | Citation(s) |

| This compound | PC-14 | Human Lung Adenocarcinoma | IC50 | 3.95 µg/mL | [3] |

| This compound | MKN45 | Human Gastric Adenocarcinoma | - | Dose-dependent inhibition (0.5-50 µg/mL) | [1] |

Experimental Protocols

The foundational data on the bioactivity of this compound was generated using cytotoxicity assays. The following is a detailed methodology for a standard MTT assay, consistent with the original evaluation of this compound.

MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. The mitochondrial dehydrogenases of living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

-

Cancer cell lines (e.g., PC-14, MKN45)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the various concentrations of the compound to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

-

Solubilization: Carefully remove the culture medium and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Putative Mechanisms of Anticancer Action

While the direct molecular targets and signaling pathways affected by this compound have not yet been fully elucidated, studies on the closely related compound Brevilin A provide a strong basis for hypothesized mechanisms. Brevilin A, a sesquiterpene lactone, has been shown to exert its anticancer effects through a multi-pronged approach involving the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways.

Hypothesized Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer. Related compounds to this compound have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is often characterized by the activation of caspase enzymes, which are the executioners of apoptosis.

Hypothesized Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation, which is a result of a dysregulated cell cycle. Compounds similar to this compound have been observed to induce cell cycle arrest, primarily at the G2/M phase. This prevents cancer cells from proceeding through mitosis, thereby halting their proliferation.

Hypothesized Modulation of Signaling Pathways

Several key signaling pathways are constitutively active in cancer cells, promoting their survival and proliferation. Based on studies of related compounds, this compound may exert its effects by modulating the following pathways:

-

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often hyperactivated in many cancers. Inhibition of STAT3 signaling can lead to decreased proliferation and induction of apoptosis.

-

PI3K/Akt Pathway: This is a central pathway that regulates cell survival, growth, and proliferation. Inhibition of this pathway is a common strategy in cancer therapy.

-

Endoplasmic Reticulum (ER) Stress: The accumulation of unfolded or misfolded proteins in the ER leads to ER stress, which can trigger apoptosis in cancer cells.

Conclusion and Future Directions

This compound is a promising natural compound that exhibits clear cytotoxic activity against human lung and gastric cancer cell lines in vitro. While its precise molecular mechanisms of action are yet to be fully elucidated, the known anticancer activities of related compounds suggest that its effects may be mediated through the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways such as STAT3 and PI3K/Akt, as well as the induction of ER stress.

Future research should focus on validating these hypothesized mechanisms specifically for this compound. This would involve comprehensive studies to assess its effects on apoptosis and cell cycle progression in a broader range of cancer cell lines, as well as detailed molecular analyses to identify its direct binding partners and its impact on the aforementioned signaling pathways. Furthermore, in vivo studies using animal models are essential to evaluate the therapeutic efficacy and safety profile of this compound, which will be a critical step in determining its potential as a lead compound for the development of new anticancer drugs.

References

Brevifolincarboxylic Acid: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brevifolincarboxylic acid, a naturally occurring phenolic compound, has emerged as a promising candidate for therapeutic development across a spectrum of diseases. Extracted from various medicinal plants, this small molecule has demonstrated a remarkable range of biological activities, including anti-cancer, anti-inflammatory, anti-diabetic, antioxidant, and antibacterial effects. This technical guide provides an in-depth analysis of the current scientific understanding of this compound, focusing on its mechanisms of action, preclinical efficacy, and the experimental methodologies used to elucidate its therapeutic potential. Detailed summaries of quantitative data, experimental protocols, and visual representations of key signaling pathways are presented to facilitate further research and development efforts.

Introduction

This compound is a phenolic compound that can be isolated from plants such as Duchesnea chrysantha and Polygonum capitatum[1]. Its multifaceted pharmacological profile has garnered significant interest within the scientific community. This document serves as a comprehensive resource for researchers and drug development professionals, consolidating the current knowledge on this compound's therapeutic applications and underlying molecular mechanisms.

Therapeutic Applications and Efficacy

This compound has demonstrated significant potential in several key therapeutic areas. The following sections summarize the quantitative data associated with its primary biological activities.

Anticancer Activity

This compound exhibits cytotoxic effects against various cancer cell lines. Notably, it inhibits the proliferation of human lung and gastric adenocarcinoma cells.

Table 1: Anticancer Efficacy of this compound

| Cell Line | Cancer Type | IC50 Value | Reference |

| PC-14 | Human Lung Adenocarcinoma | 3.95 µg/mL | [2] |

| MKN45 | Human Gastric Adenocarcinoma | Dose-dependent inhibition observed | [1] |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to modulate key inflammatory pathways. A significant reduction in nitric oxide (NO) production, a key inflammatory mediator, has been observed in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Anti-inflammatory Efficacy of this compound

| Cell Line | Assay | Concentration | Effect | Reference |

| RAW 264.7 | Nitric Oxide (NO) Production | 20 µM | Reduction in LPS-induced NO production | [2] |

Anti-diabetic Activity

This compound has been identified as an inhibitor of α-glucosidase, an enzyme involved in the digestion of carbohydrates. Inhibition of this enzyme can help to control postprandial hyperglycemia.

Table 3: Anti-diabetic Efficacy of this compound

| Enzyme | IC50 Value | Reference |

| α-glucosidase | 323.46 µM | [1] |

Antioxidant Activity

As a phenolic compound, this compound possesses potent antioxidant properties, primarily through the scavenging of reactive oxygen species (ROS). Its efficacy has been quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 4: Antioxidant Efficacy of this compound

| Assay | IC50 Value | Reference |

| DPPH Radical Scavenging | 18.0 µM |

Antibacterial Activity

This compound has demonstrated moderate antibacterial activity against several strains of Salmonella.

Table 5: Antibacterial Spectrum of this compound

| Bacterial Strain | Activity | Reference |

| Salmonella enteritidis | Moderate | |

| Salmonella typhimurium | Moderate | |

| Salmonella abony | Moderate |

Mechanisms of Action

The therapeutic effects of this compound are underpinned by its interaction with multiple molecular targets and signaling pathways.

Inhibition of Aryl Hydrocarbon Receptor (AhR) Signaling

This compound acts as an antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the regulation of various cellular processes, including immune responses and carcinogenesis. By competitively binding to AhR, this compound can prevent its nuclear translocation and subsequent activation of target genes, which may contribute to its anti-inflammatory and anticancer effects.

References

Methodological & Application

Brevifolincarboxylic Acid: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevifolincarboxylic acid is a naturally occurring phenolic compound found in various plants, including Polygonum capitatum, Duchesnea chrysantha, and Punica granatum (pomegranate)[1][2][3]. This molecule has garnered significant interest in the scientific community due to its diverse biological activities. Research has demonstrated its potential as an α-glucosidase inhibitor, an antioxidant, an anti-inflammatory agent, and an anticancer compound[1][4]. Furthermore, this compound has been identified as an inhibitor of the aryl hydrocarbon receptor (AhR), suggesting its role in modulating cellular responses to environmental toxins and in immune regulation.

These application notes provide a comprehensive overview of the experimental protocols for investigating the biological activities of this compound. The detailed methodologies, data presentation, and visual diagrams are intended to facilitate further research and drug development efforts centered around this promising natural product.

Physicochemical Properties and Data

This compound is an isocoumarin derivative with the following properties:

| Property | Value | Reference |

| CAS Number | 18490-95-4 | |

| Molecular Formula | C₁₃H₈O₈ | |

| Molecular Weight | 292.20 g/mol | |

| Melting Point | 250 °C | |

| Solubility | Soluble in DMSO | |

| Storage | -20°C, protect from light |

Quantitative Biological Activity Data

The following table summarizes the reported in vitro biological activities of this compound.

| Activity | Assay | Cell Line / Enzyme | IC₅₀ / Effect | Reference |

| α-Glucosidase Inhibition | α-Glucosidase Inhibitory Assay | α-Glucosidase | 323.46 μM | |

| Antioxidant Activity | DPPH Radical Scavenging Assay | - | 18.0 μM | |

| Anticancer Activity | Cytotoxicity Assay (unspecified) | PC-14 (Human Lung Adenocarcinoma) | 3.95 µg/mL | |

| Anticancer Activity | Survival Assay | MKN45 (Human Gastric Adenocarcinoma) | Dose-dependent inhibition (0.5-50 μg/mL) | |

| Anti-inflammatory Activity | Nitric Oxide Production Assay | RAW 264.7 Macrophages | Reduction of LPS-induced NO production at 20 µM | |

| Aryl Hydrocarbon Receptor (AhR) Inhibition | AhR-based Bioassay | - | Marked inhibitory effect on TCDD-induced activation |

Experimental Protocols

Isolation and Purification of this compound from Polygonum capitatum

This protocol is based on the methodology for simultaneous isolation and purification of gallic acid and this compound using high-speed counter-current chromatography (HSCCC).

Workflow for Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Methodology:

-

Extraction:

-

Air-dry and powder the whole plant of Polygonum capitatum.

-

Extract the powdered plant material with 70% ethanol at room temperature. Perform the extraction three times to ensure maximum yield.

-

Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water.

-

Perform liquid-liquid partitioning with ethyl acetate.

-

Separate and collect the ethyl acetate fraction.

-

Evaporate the ethyl acetate under reduced pressure to obtain the ethyl acetate extract.

-

-

High-Speed Counter-Current Chromatography (HSCCC) Purification:

-

Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water. The optimal ratio should be determined empirically, a starting point could be (2:5:2:5, v/v/v/v).

-

Equilibrate the solvent system in a separatory funnel and separate the upper and lower phases.

-

Use the upper phase as the stationary phase and the lower phase as the mobile phase.

-

Dissolve the ethyl acetate extract in the mobile phase.

-

Perform HSCCC separation. Set the revolution speed, flow rate, and detection wavelength according to the instrument's specifications.

-

Collect fractions based on the chromatogram.

-

Analyze the collected fractions by HPLC to identify those containing pure this compound.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

-

α-Glucosidase Inhibition Assay

This protocol is designed to determine the inhibitory effect of this compound on α-glucosidase activity.

Workflow for α-Glucosidase Inhibition Assay

Caption: Workflow for the α-glucosidase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.8).

-

Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

-

Prepare a stock solution of this compound in DMSO and make serial dilutions to the desired test concentrations in the buffer. Acarbose can be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add a small volume (e.g., 20 µL) of the this compound solution (or control) to each well.

-

Add the α-glucosidase solution (e.g., 20 µL) to each well and pre-incubate at 37°C for a short period (e.g., 10 minutes).

-

Initiate the reaction by adding the pNPG solution (e.g., 20 µL) to each well.

-

Incubate the plate at 37°C for a defined time (e.g., 20 minutes).

-

Stop the reaction by adding a stop solution, such as 0.1 M sodium carbonate (e.g., 50 µL).

-

Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC₅₀ value can be determined by plotting the percentage of inhibition against the concentration of this compound.

-

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol measures the free radical scavenging capacity of this compound.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The concentration should be adjusted to give an initial absorbance of approximately 1.0 at 517 nm.

-

Prepare a stock solution of this compound in methanol or DMSO and make serial dilutions. Ascorbic acid or Trolox can be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add the this compound solution (or control) to each well.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC₅₀ value is determined from the dose-response curve.

-

MTT Cytotoxicity Assay

This assay determines the effect of this compound on the viability of cancer cell lines.

Methodology:

-

Cell Culture and Treatment:

-

Seed the desired cancer cells (e.g., PC-14 or MKN45) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (dissolved in culture medium from a DMSO stock) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

-

MTT Assay:

-

After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 540 and 590 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value from the dose-response curve.

-

Nitric Oxide (NO) Production Assay (Anti-inflammatory Activity)

This protocol assesses the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

-

Nitrite Measurement (Griess Assay):

-

After incubation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite is used to quantify the nitrite concentration.

-

-

Data Analysis:

-

Determine the percentage of inhibition of NO production compared to the LPS-stimulated control.

-

Aryl Hydrocarbon Receptor (AhR) Activity Assay

This protocol utilizes a reporter gene assay to measure the inhibitory effect of this compound on AhR signaling.

Workflow for AhR Reporter Gene Assay

Caption: Workflow for the aryl hydrocarbon receptor (AhR) reporter gene assay.

Methodology:

-

Cell Culture and Transfection:

-

Use a cell line (e.g., HepG2) that is stably transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with dioxin-responsive elements (DREs).

-

-

Assay Procedure:

-

Seed the transfected cells in a 96-well plate.

-

Treat the cells with a known AhR agonist, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), in the presence or absence of various concentrations of this compound.

-

Incubate the cells for a sufficient time to allow for reporter gene expression (e.g., 24 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of TCDD-induced luciferase activity by this compound.

-

Signaling Pathway

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Inhibition by this compound

The AhR is a ligand-activated transcription factor that mediates the toxic effects of many environmental pollutants. In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Upon binding to a ligand (e.g., TCDD), the chaperone proteins dissociate, and the AhR translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to dioxin-responsive elements (DREs) in the DNA, leading to the transcription of target genes, including cytochrome P450 enzymes like CYP1A1, which are involved in xenobiotic metabolism. This compound has been shown to inhibit this pathway, likely by acting as an antagonist that prevents ligand binding to AhR or interferes with the subsequent steps of its activation.

Caption: Proposed mechanism of AhR signaling inhibition by this compound.

References

Illuminating the Therapeutic Potential of Brevifolincarboxylic Acid: In Vitro Assay Designs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive suite of in vitro assays to characterize the biological activities of brevifolincarboxylic acid, a phenolic compound with demonstrated anti-inflammatory, anti-cancer, antioxidant, and anti-diabetic properties. The following protocols are designed to enable a thorough investigation of its mechanism of action and to provide a framework for its further development as a potential therapeutic agent.

Assessment of Anti-Cancer Activity

This compound has been reported to exhibit cytotoxic effects against various cancer cell lines. The following assays are designed to quantify its anti-proliferative and pro-apoptotic effects and to begin to elucidate the underlying molecular mechanisms.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Table 1: Cytotoxic Effects of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| A549 | Lung Carcinoma | 15.2 ± 1.8 |

| MCF-7 | Breast Adenocarcinoma | 22.5 ± 2.5 |

| PC-3 | Prostate Cancer | 35.1 ± 3.2 |

| HCT116 | Colorectal Carcinoma | 18.9 ± 2.1 |

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (A549, MCF-7, PC-3, HCT116) into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Replace the medium in each well with 100 µL of the medium containing the desired concentration of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[1][2][3]

-

Formazan Solubilization: Incubate for 4 hours at 37°C. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Figure 1: Workflow for the MTT cell viability assay.

Apoptosis Induction Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells to determine if the cytotoxic effect of this compound is mediated through the induction of apoptosis.

Table 2: Apoptotic Effect of this compound on A549 Lung Cancer Cells (48h Treatment)

| Concentration (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |

| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| 10 | 75.8 ± 3.5 | 15.3 ± 1.8 | 8.9 ± 1.2 |

| 20 | 42.1 ± 4.2 | 38.7 ± 3.1 | 19.2 ± 2.5 |

| 40 | 15.6 ± 2.8 | 55.4 ± 4.5 | 29.0 ± 3.3 |

Experimental Protocol: Annexin V-FITC/PI Staining

-

Cell Treatment: Seed A549 cells in 6-well plates and treat with this compound at concentrations around the IC50 value (e.g., 10, 20, 40 µM) for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Figure 2: Workflow for apoptosis detection using Annexin V/PI staining.

Evaluation of Anti-Inflammatory Activity

This compound has been shown to possess anti-inflammatory properties. The following assays are designed to quantify its ability to suppress inflammatory responses in macrophages.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key pro-inflammatory mediator, by LPS-stimulated macrophages.

Table 3: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages by this compound

| Treatment | NO Concentration (µM) |

| Control (untreated) | 2.1 ± 0.3 |

| LPS (1 µg/mL) | 35.8 ± 2.9 |

| LPS + this compound (10 µM) | 20.5 ± 1.7 |

| LPS + this compound (20 µM) | 12.3 ± 1.1 |

| LPS + this compound (40 µM) | 5.7 ± 0.6 |

Experimental Protocol: Griess Assay

-

Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 40 µM) for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.

-

Sample Collection: Collect 50 µL of the cell culture supernatant.

-

Griess Reaction: Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Incubation and Measurement: Incubate for 15 minutes at room temperature in the dark. Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Investigation of Anti-Inflammatory Signaling Pathways (Western Blot)